N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O3S/c18-17(19,20)28-13-3-5-14(6-4-13)29(26,27)24-8-7-21-15-11-16(23-12-22-15)25-9-1-2-10-25/h1-6,9-12,24H,7-8H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFKRWYFRWRYJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a pyrimidine ring, a pyrrole moiety, and a sulfonamide group, contribute to its potential therapeutic applications.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Pyrimidine and Pyrrole Rings : These heterocycles are known for their biological significance and ability to interact with various biological targets.
- Sulfonamide Group : This functional group is associated with a wide range of biological activities, including antibacterial and anticancer properties.
- Trifluoromethoxy Group : This moiety enhances the lipophilicity and metabolic stability of the compound.
The biological activity of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is hypothesized to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly kinases associated with cancer cell proliferation.
- Modulation of Receptor Activity : It may interact with receptors that play roles in inflammatory responses or cancer progression.
Anticancer Activity
Research indicates that compounds with similar structures often exhibit potent anticancer properties. Preliminary studies suggest that N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide could potentially inhibit cancer cell proliferation through:
- Selective Targeting of Cancer Cells : The compound may selectively inhibit tumor cells expressing specific receptors or transporters.
| Compound Name | Mechanism | IC50 (µM) |
|---|---|---|
| N-(2-aminoethyl)-4-trifluoromethoxy-benzenesulfonamide | Inhibits cell proliferation | 5.85 |
| 5-Fluorouracil | Standard anticancer drug | 10.0 |
| Doxorubicin | Chemotherapeutic agent | 2.0 |
Antiviral Activity
Recent studies have explored the antiviral potential of similar compounds. For instance, certain pyrimidine derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms. The binding affinity of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide to viral proteins remains an area for further exploration.
Case Studies
- In Vitro Studies : A study on analogs of the compound demonstrated significant inhibition of cell lines expressing folate receptors, indicating potential for targeting specific cancer types.
- Animal Models : In SCID mice models with IGROV1 tumors, similar compounds exhibited enhanced efficacy compared to standard treatments, suggesting promising therapeutic applications.
Synthesis and Derivatives
The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions:
- Formation of the Pyrimidine Ring : Starting from suitable precursors through cyclization.
- Functionalization with Pyrrole : Accomplished via nucleophilic substitution.
- Coupling with Sulfonamide Moiety : Finalizing through amide bond formation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
- Pyrazole-Pyrimidine vs. Pyrrole-Pyrimidine: The compound in -(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, replaces the pyrrole ring with a pyrazole-pyrimidine core. This structural variation likely alters electronic properties and steric bulk, affecting target affinity. The pyrazole-containing compound exhibits a molecular weight of 589.1 g/mol and a melting point of 175–178°C, suggesting higher thermal stability compared to the target compound (data unavailable for direct comparison) .
- Tetrahydro-Thioxo-Pyrimidinyl Derivatives: describes 4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide, where the pyrimidine is saturated and modified with a thioxo group.
Substituent Effects
- Trifluoromethoxy vs. Fluoro : The target compound’s -OCF₃ group offers greater electron-withdrawing effects and lipophilicity than the -F substituent in ’s compound. This may enhance membrane permeability but reduce solubility .
- Aminoethyl Linker: The ethylamino spacer in the target compound contrasts with the chromen-2-yl-ethyl group in , which introduces a rigid, planar structure. Flexibility in the target’s linker could improve conformational adaptability during target engagement .
Pharmacological Activity
- The trifluoromethoxy group may enhance resistance to enzymatic degradation compared to simpler sulfonamides .
- However, the pyrrole substitution may alter selectivity profiles .
Physicochemical Properties
Q & A
Q. What are the key synthetic routes for preparing this compound, and what intermediates are critical for yield optimization?
The synthesis involves multi-step reactions, typically starting with the formation of the pyrimidine core followed by functionalization. A common approach includes:
- Step 1 : Coupling a pyrrole-substituted pyrimidine intermediate with ethylenediamine to introduce the aminoethyl linker.
- Step 2 : Sulfonamide formation via reaction with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Key intermediates : 6-(1H-pyrrol-1-yl)pyrimidin-4-amine and the aminoethyl-sulfonamide precursor.
- Yield optimization : Control reaction temperature (20–25°C) and stoichiometric ratios (1:1.2 for sulfonylation) to minimize side products .
Q. How can structural features (e.g., pyrimidine core, sulfonamide group) be validated experimentally?
- X-ray crystallography : Resolve the crystal structure to confirm bond angles, planarity of the pyrimidine ring, and sulfonamide geometry. For example, similar compounds show intramolecular hydrogen bonding between sulfonamide oxygen and adjacent NH groups .
- NMR analysis : Use - and -NMR to verify substituent positions. The trifluoromethoxy group () exhibits distinct -NMR shifts at ~-55 to -60 ppm .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of reaction pathways for this compound?
- Reaction path search : Apply quantum chemical calculations (e.g., density functional theory) to model transition states and identify energetically favorable pathways. For example, ICReDD’s methodology uses computational workflows to predict optimal coupling conditions for sulfonamide formation .
- Solvent effects : Simulate solvation models to select solvents that stabilize intermediates (e.g., DMSO for polar intermediates) .
- Docking studies : Predict binding affinities of the compound with biological targets (e.g., enzymes) by analyzing interactions between the trifluoromethoxy group and hydrophobic pockets .
Q. What strategies resolve contradictions in observed vs. predicted bioactivity data?
- Dose-response profiling : Test the compound across a range of concentrations (e.g., 1 nM–100 µM) to account for non-linear effects in enzyme inhibition assays.
- Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Structural analogs : Compare bioactivity with similar compounds (e.g., N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethoxy)benzamide) to isolate the impact of the pyrrole substituent .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
